molecular formula C21H18N2O7 B2693693 methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate CAS No. 884214-79-3

methyl 1-allyl-2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-8'H-spiro[indoline-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate

Cat. No. B2693693
CAS RN: 884214-79-3
M. Wt: 410.382
InChI Key: DOQQYIYCMMZDHV-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The indoline and pyrano[3,2-b]pyran moieties would form rigid bicyclic structures, while the various substituents would add further complexity .


Chemical Reactions Analysis

Again, while specific information is not available, the compound could potentially participate in a variety of chemical reactions due to the presence of multiple functional groups. For example, the amino group could participate in reactions with acids or electrophiles, while the carboxylate group could react with bases or nucleophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its complex structure and the presence of multiple functional groups. For example, it might have a relatively high molecular weight and could potentially form hydrogen bonds due to the presence of the amino and hydroxymethyl groups .

Scientific Research Applications

Green Chemistry and Sustainable Synthesis

A study by Borah et al. (2022) highlights the use of this compound in green chemistry, emphasizing a sustainable approach for synthesizing various medicinally relevant derivatives. They utilized a one-pot, three-component reaction with secondary amine catalysts under ultrasound irradiation, promoting energy efficiency, reduced waste, and mild reaction conditions (Borah, Bora, Ramesh, & Chowhan, 2022).

Novel Spirooxindole Pyrans Synthesis

Mohammadi, Bayat, and Nasri (2019) demonstrated the catalyst-free synthesis of functionalized spirooxindole pyrans, including this compound, using a four-component domino approach. This strategy resulted in diverse spirooxindole-based heterocycles with potential biological properties, highlighting the compound's role in creating molecular diversity (Mohammadi, Bayat, & Nasri, 2019).

Corrosion Inhibition

Gupta et al. (2018) explored the use of spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives, related to the compound , as corrosion inhibitors. They demonstrated its effectiveness in protecting mild steel in hydrochloric acid, using both experimental and theoretical techniques (Gupta et al., 2018).

Crystallographic and Structural Studies

Sharma et al. (2016) conducted green syntheses and structural investigations of similar spiro[indolin-2-one-3,4'-pyrano[2,3-c]pyrazole] derivatives. Their work provided detailed insights into the molecular structure and solid-state supramolecular architectures of these compounds, which are relevant to the compound (Sharma, Brahmachari, Kant, & Gupta, 2016).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Research into complex organic molecules like this one is a very active area of chemistry. Future work could potentially involve exploring the synthesis of this and similar compounds, investigating their chemical reactivity, and studying their potential biological activity .

properties

IUPAC Name

methyl 2'-amino-6'-(hydroxymethyl)-2,8'-dioxo-1-prop-2-enylspiro[indole-3,4'-pyrano[3,2-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O7/c1-3-8-23-13-7-5-4-6-12(13)21(20(23)27)15(19(26)28-2)18(22)30-16-14(25)9-11(10-24)29-17(16)21/h3-7,9,24H,1,8,10,22H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQQYIYCMMZDHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC2=C(C13C4=CC=CC=C4N(C3=O)CC=C)OC(=CC2=O)CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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